molecular formula C3H6ClNO B156328 Dimethylcarbamoylchloride CAS No. 79-44-7

Dimethylcarbamoylchloride

Cat. No. B156328
CAS RN: 79-44-7
M. Wt: 107.54 g/mol
InChI Key: YIIMEMSDCNDGTB-UHFFFAOYSA-N
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Description

Dimethylcarbamoylchloride (DMCC) is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is known to react with DNA to form unique adducts, which have implications in mutagenesis and carcinogenesis . DMCC is also a precursor in the synthesis of other compounds, such as dimethylthiocarbamates (DMTCs), which serve as alcohol protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of DMCC-related compounds involves various reagents and conditions. For instance, DMTCs are prepared from alcohols using commercial dimethylthiocarbamoyl chloride . Another example is the formation of trimethylsilyl-protected carbinols from aldehydes and ketones using trichloromethyltrimethylsilane, sodium formate, and dimethylformamide . These methods highlight the versatility of DMCC and its derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to DMCC, such as dimethyltin dichloride, has been studied using techniques like gas-electron diffraction. This has allowed for the determination of bond lengths and angles, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

DMCC undergoes various chemical reactions, including the formation of O6-acyl derivatives when reacting with dGuo, and the subsequent nucleophilic aromatic substitution with dimethylamine to form different derivatives . Additionally, the photolysis of dimethylcarbamoyl azide, a related compound, leads to the formation of dimethylamino isocyanate and 1,1-dimethyldiazene through sequential eliminations .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMCC and its derivatives are crucial for their application in synthesis. For example, DMTCs are stable to a wide range of reagents and conditions, and their removal can be achieved using specific reagents like NaIO4 or H2O2 . The stability and reactivity of these compounds are essential for their use as intermediates in organic synthesis.

Relevant Case Studies

One case study involves the reaction of DMCC with calf thymus DNA, leading to the formation of novel DNA adducts. This has significant implications for understanding the chemical basis of mutagenesis and carcinogenesis . Another case study is the use of DMCC in the determination of impurities in diltiazem hydrochloride, showcasing its application in pharmaceutical analysis .

Scientific Research Applications

  • Pharmacology and Drug Development : A study conducted by Myerson and Thau (1937) explored the effects of various drugs, including dimethylcarbamoylchloride derivatives, on human organs, particularly the eyes. This research is part of a comprehensive study examining reactions to different cholinergic and adrenergic drugs (Myerson & Thau, 1937).

  • Chemical Synthesis and Analysis : DMCC plays a role in the Vilsmeier reactions (VRs), as investigated by Stare et al. (2009). This study focused on the formation of DMCC in VRs and its hydrolysis during aqueous workup, which is relevant for the safe operation of VRs in pharmaceutical compound preparation (Stare et al., 2009).

  • Organic Chemistry Research : In organic chemistry, DMCC is used for specific synthetic applications. Mrug et al. (2013) developed a method for synthesizing 7-hydroxy-5-methoxyisoflavones, using DMCC for the protection of the hydroxy group. This highlights DMCC's utility in creating specific organic compounds (Mrug et al., 2013).

  • Photolysis Studies : DMCC is also studied for its photolysis properties. Pasinszki et al. (2013) investigated the UV photolysis of dimethylcarbamoyl azide in an argon matrix, which led to the formation of dimethylamino isocyanate and 1,1-dimethyldiazene. Such studies contribute to understanding the chemical behavior of DMCC under specific conditions (Pasinszki et al., 2013).

  • Toxicological Studies : DMCC is also a subject in toxicological studies. A study by Suzuki et al. (2008) developed an analytical method to confirm toxic trimethylated tin in human urine, where DMTC, a compound related to DMCC, was used as a stabilizer in polyvinyl chloride manufacturing. This research aids in understanding the toxicological impacts of compounds related to DMCC (Suzuki et al., 2008).

Safety And Hazards

DMCC is highly toxic and has carcinogenic properties shown in animal experiments and presumably also in humans . It can cause irritation to eyes, skin, nose, throat, and the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N,N-dimethylcarbamoyl chloride
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InChI

InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3
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InChI Key

YIIMEMSDCNDGTB-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)Cl
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Molecular Formula

C3H6ClNO
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DSSTOX Substance ID

DTXSID1020512
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Molecular Weight

107.54 g/mol
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Physical Description

Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid.
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Boiling Point

329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F
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Flash Point

155 °F (NTP, 1992), Flash point: not available, 155 °F
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Solubility

Decomposes (NTP, 1992), Reacts
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Density

1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17
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Vapor Density

3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73
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Vapor Pressure

1.95 [mmHg], 1.95 mm Hg @ 25 °C
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Product Name

Dimethylcarbamoyl chloride

Color/Form

Clear, colorless liquid.

CAS RN

79-44-7
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Melting Point

-27 °F (NTP, 1992), -33 °C, -27 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethylcarbamoylchloride
Reactant of Route 2
Dimethylcarbamoylchloride
Reactant of Route 3
Reactant of Route 3
Dimethylcarbamoylchloride
Reactant of Route 4
Reactant of Route 4
Dimethylcarbamoylchloride
Reactant of Route 5
Dimethylcarbamoylchloride
Reactant of Route 6
Dimethylcarbamoylchloride

Citations

For This Compound
80
Citations
AL Kanibolotskii, VA Mikhailov… - Russian journal of organic …, 1996 - elibrary.ru
Reaction of Dimethylcarbamoylchloride with Bromine … REACTION OF DIMETHYLCARBAMOYLCHLORIDE WITH BROMINE …
Number of citations: 3 elibrary.ru
K Hemminki - Carcinogenesis, 1980 - academic.oup.com
… The isolation of the dimethylcarbamoylchlorideguanosine adduct was carried out using Sephadex G 10 chromatography with 1 ml of the reaction mixture. The adducts were collected in …
Number of citations: 19 academic.oup.com
Ö Altun, M Boz - argon.uni-plovdiv.bg
… ) diophenol in 10 mL chloroform was placed in a magnetically stirred 250 mL round bottom flask and the solutions 0.8 g NaOH in 20 mL water and 2.48 g dimethylcarbamoylchloride in …
Number of citations: 2 argon.uni-plovdiv.bg
KA Joseph, M Srinivasan - Polymer international, 1993 - Wiley Online Library
Polyamides containing arylene sulfide as well as arylene sulfide‐sulfone linkages were prepared from bis(4‐phenylthio)dibenzoyl chloride (BPCl), 4,4′‐[sulfonylbis(4‐phenylthio)]…
Number of citations: 10 onlinelibrary.wiley.com
MWG De Bolster, WL Driessen, WL Groeneveld… - Inorganica Chimica …, 1973 - Elsevier
… acetanilide, chloroacetamide, trimethylacetamide, benzamide, nicotineamide, 2-nitrobenzamide, 2,6-dichlorobenzamide, urethane, urea and dimethylcarbamoylchloride. The …
Number of citations: 10 www.sciencedirect.com
W Bovée - Molecular Physics, 1979 - Taylor & Francis
… method with longitudinal (T1) and transverse (T~) relaxation'time measurements is reported here to obtain exchange rates in the molecule DMCC (N,N-dimethylcarbamoylchloride ; …
Number of citations: 5 www.tandfonline.com
T Christians, U Holzgrabe - Journal of Chromatography A, 2001 - Elsevier
… excess of dimethylcarbamoylchloride. Interestingly, whereas the corresponding acetylation of compound 1 occurred in positions 2 and 3, the dimethylcarbamoylchloride reacted almost …
Number of citations: 19 www.sciencedirect.com
GP Mrug, SP Bondarenko, VP Khilya… - Chemistry of Natural …, 2013 - Springer
… We proposed dimethylcarbamoylchloride in the presence of pyridine for protection of the 7-hydroxyl of the chromone ring. As it turned out, monoacylation of 5,7-dihydroxyisoflavones 2a…
Number of citations: 16 link.springer.com
FS Tanaka, RG Wien, BL Hoffer - Journal of Agricultural and Food …, 1982 - ACS Publications
… Dimethylcarbamoylation was conducted with 50 mL of acetonitrile, 10 mL of pyridine, and 15 mL of dimethylcarbamoylchloride. The mixture was stirred under dark conditions under a …
Number of citations: 19 pubs.acs.org
HU Siehl, W Kantlehner - researchgate.net
According to Olah,[2] multiple positively charged species with closely neighboring charged centers are defined as superelectrophiles. In distonic superelectrophiles, the positively …
Number of citations: 0 www.researchgate.net

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